molecular formula C12H19N3O4S B2902606 Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate CAS No. 2287298-97-7

Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate

Cat. No. B2902606
CAS RN: 2287298-97-7
M. Wt: 301.36
InChI Key: IERPAHGBMYSRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate, also known as TAK-659, is a small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK). It has been studied for its potential use in treating various types of cancer and autoimmune diseases due to its ability to inhibit B-cell receptor signaling pathways.

Mechanism of Action

Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate selectively targets SYK, a protein kinase that plays a crucial role in B-cell receptor signaling pathways. By inhibiting SYK, this compound blocks downstream signaling pathways, which can lead to decreased proliferation, survival, and migration of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and survival of cancer cells by blocking the activation of key signaling pathways. In addition, this compound has been shown to enhance the activity of existing cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate is its selectivity for SYK, which reduces the risk of off-target effects. However, this compound has also been shown to have limited efficacy in certain cancer types, and its optimal dosage and treatment duration are still being investigated.

Future Directions

Future research on Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate may focus on identifying biomarkers that can predict patient response to treatment, as well as developing combination therapies that can enhance its efficacy. Additionally, further studies may investigate the potential use of this compound in treating other autoimmune diseases, such as rheumatoid arthritis and lupus.

Synthesis Methods

The synthesis of Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate involves several steps, including the reaction of tert-butyl isocyanate with 2-(2-methylsulfonylpyrimidin-5-yl)ethanamine to form this compound. The compound is then purified and characterized through various analytical techniques.

Scientific Research Applications

Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate has been extensively studied for its potential use in treating various types of cancer, including lymphoma, multiple myeloma, and chronic lymphocytic leukemia. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and enhancing the efficacy of existing cancer treatments.

properties

IUPAC Name

tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-6-5-9-7-14-10(15-8-9)20(4,17)18/h7-8H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERPAHGBMYSRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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